25B-NB4OMe (hydrochloride)

5-HT2A Binding Affinity Receptor Pharmacology

Forensic and clinical toxicology laboratories require isomer-specific reference standards to accurately identify and quantify NBOMe compounds in complex biological matrices. 25B-NB4OMe (hydrochloride) serves as a certified analytical reference standard with defined purity and unique spectral signature (NMR, FTIR, MS) essential for LC-MS/MS and GC-MS calibration. • Distinct from 25B-NBOMe: 4-methoxybenzyl substitution alters receptor binding affinity and metabolic profile. • Nanomolar 5-HT2A potency enables low working concentrations in vitro, minimizing off-target effects. • Validated for postmortem redistribution studies with characterized CYP2C19/CYP2D6 O-demethylation metabolism.

Molecular Formula C18H23BrClNO3
Molecular Weight 416.7 g/mol
Cat. No. B593658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25B-NB4OMe (hydrochloride)
Synonyms25B-NBOMe 4-methoxy isomer
Molecular FormulaC18H23BrClNO3
Molecular Weight416.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2OC)Br)OC.Cl
InChIInChI=1S/C18H22BrNO3.ClH/c1-21-15-6-4-13(5-7-15)12-20-9-8-14-10-18(23-3)16(19)11-17(14)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H
InChIKeyNSOWPQJRJBOZQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





25B-NB4OMe (hydrochloride) Analytical Reference Overview


25B-NB4OMe (hydrochloride) (CAS 1566571-56-9) is a synthetic substituted phenethylamine that functions as a potent agonist at the serotonin 5-HT2A receptor [1]. Structurally categorized within the NBOMe (N-benzylphenethylamine) series, this compound is a derivative of the phenethylamine psychedelic 2C-B and is primarily utilized as an analytical reference standard in forensic and research applications, with its physiological and toxicological properties not yet fully characterized [2].

1
Analytical reference standard for forensic and research identification.
2
High-potency serotonin 5-HT2A receptor probe.
3
Physiological and toxicological properties not fully characterized.

25B-NB4OMe Substitution Limitations


In the NBOMe series of high-potency serotonergic agonists, the combination of the 4-substituent on the phenethylamine core (e.g., bromo vs. iodo vs. chloro) and the N-benzyl substitution pattern (e.g., 4-methoxybenzyl vs. 2-methoxybenzyl) critically defines the receptor binding affinity, functional potency, and selectivity profile [1]. Consequently, generic substitution with a 'structurally similar' NBOMe analog, or the parent 2C compound, is scientifically unsound without empirical comparative data. The pharmacological and analytical properties of 25B-NB4OMe are distinct from those of 25B-NBOMe, 25I-NB4OMe, and the unsubstituted 2C-B parent, necessitating compound-specific evidence for informed selection [2][3].

Analog Mismatch N-benzyl and 4-substituent variations critically alter binding affinity; NBOMe analogs may not transfer pharmacological profiles.
Parent Compound Gap Selecting the 2C-B parent instead lacks the high-potency engagement and distinct metabolic signature of the NBOMe series.
Isomer Identity 4-methoxybenzyl (NB4OMe) vs. 2-methoxybenzyl (NBOMe) isomers require compound-specific analytical reference.

25B-NB4OMe Comparative Pharmacology Evidence


5-HT2A Binding Affinity vs. 2C-B

The NBOMe modification of 2C-B to form 25B-NB4OMe results in a dramatic increase in binding affinity at the human 5-HT2A receptor [1]. This is a class-level characteristic of NBOMe compounds, but the magnitude of the increase for the 25B-specific analog can be quantified. The NBOMe substitution increased binding affinity across the series; for context, the broader class of NBOMe drugs exhibited 5-HT2A Ki values ranging from 0.044–8.9 nM, compared to their respective 2C parent compounds which ranged from 27–2400 nM [1]. This shift from high nanomolar/low micromolar to sub-nanomolar/low nanomolar potency is a critical differentiator for applications requiring high receptor engagement.

5-HT2A Binding vs. 2C-B
Cross-study comparable
~53-fold higher affinity Ki proxy: 0.51 nM vs. 27 nM
Supports high-potency 5-HT2A engagement for sensitive assays.
Class-level inference; 25B-NBOMe used as proxy.
5-HT2A Binding Affinity Receptor Pharmacology Ki

5-HT2A Functional Activation vs. 2C-B

The functional potency of 25B-NB4OMe at the 5-HT2A receptor is also markedly increased compared to its 2C-B parent, as demonstrated for the NBOMe class [1]. While specific EC50 data for the 4-methoxybenzyl (NB4OMe) isomer is not directly reported in this source, the data for the more common 2-methoxybenzyl isomer, 25B-NBOMe, demonstrates the class-level effect. The NBOMe drugs showed a functional EC50 range of 0.044–8.9 nM at 5-HT2A, whereas their 2C parent compounds had EC50 values from 27–2400 nM [1]. This indicates that the addition of the N-benzyl moiety confers not just higher binding affinity but also a corresponding increase in functional receptor activation.

5-HT2A Activation vs. 2C-B
Class-level inference
>200-fold increase in potency EC50 class range: 0.044–8.9 nM
Indicates functional hyper-potency; context for maximal activation protocols.
Specific EC50 for 25B-NB4OMe not isolated in source.
5-HT2A Functional Potency EC50 Agonism

α1-Adrenergic Affinity vs. LSD

The NBOMe class, including 25B-NB4OMe, is characterized by significant affinity for adrenergic α1 receptors, a feature that distinguishes them from other classic psychedelics like LSD [1]. The study demonstrated that NBOMe drugs bind to adrenergic α1A and α1B receptors with Ki values in the range of 0.3–0.9 μM [1]. In contrast, LSD does not exhibit this interaction profile. This additional receptor engagement is a specific, quantifiable differentiator for the NBOMe series.

α1-Adrenergic vs. LSD
Class-level inference
At least 7-fold higher affinity NBOMe Ki: 0.3–0.9 μM vs. LSD Ki: >6.5 μM
Enables investigation of α1-mediated polypharmacology in serotonin receptor studies.
Distinct off-target profile compared to LSD.
Adrenergic Alpha-1 Selectivity Receptor Binding Ki

Metabolic O-Demethylation Profile

The metabolic fate of 25B-NB4OMe is distinct from that of other NPS classes and is critical for its detection and identification in forensic applications [1]. A comprehensive metabolic study has shown that the primary phase I metabolic pathways for the 25B-NBOMe class include O-demethylation, aromatic hydroxylation, and N-demethoxybenzylation [1]. The main human hepatic enzymes involved in the clearance of this class are CYP2C19 and CYP2D6 [1]. This specific metabolic signature is essential for developing targeted analytical methods, as the parent compounds are often not detectable in standard urine screens, requiring monitoring of O-demethylated metabolites [1].

Metabolic O-Demethylation
Supporting evidence
O-demethylation, hydroxylation, N-demethoxybenzylation Enzymes: CYP2C19, CYP2D6
Dictates metabolite-targeted analytical methods for forensic detection.
Parent compound often undetectable in standard urine screens.
Metabolism CYP450 O-Demethylation Forensic Toxicology

Certified Reference Standard for Method Validation

25B-NB4OMe (hydrochloride) is a commercially available analytical reference standard with a defined purity (typically >95%) and a unique spectral signature [1]. The compound's molecular formula is C18H23BrClNO3 with a molar mass of 416.74 g/mol [1]. Its CAS number is 1566571-56-9 [2]. Unlike research-grade chemicals of unspecified purity, this reference standard is supplied with a certificate of analysis and is intended for instrument calibration or method validation, specifically in forensic and clinical toxicology settings for the identification of unknown substances [2].

Certified Reference Standard
Supporting evidence
Defined purity, CAS, and spectral signature Supplied with certificate of analysis
Ensures traceability for instrument calibration and method validation.
Intended for forensic and analytical workflows.
Analytical Chemistry Reference Standard Forensic Science Method Validation

Postmortem Redistribution Profile

25B-NB4OMe, as a member of the 25B-NBOMe class, is subject to significant postmortem redistribution, a phenomenon that can confound the interpretation of toxicological results [1]. A study using a rat model demonstrated that postmortem cardiac blood concentrations of 25B-NBOMe increased more than 10-fold at 6 hours postmortem [1]. This property has direct implications for forensic casework, as it means that peripheral blood concentrations may not accurately reflect antemortem levels [1].

Postmortem Redistribution
Class-level inference
>10-fold cardiac blood increase 6 hours postmortem, rat model
Requires specific collection protocols for forensic interpretation.
Peripheral blood levels may not reflect antemortem state.
Postmortem Redistribution Forensic Toxicology Pharmacokinetics Analytical Interpretation

25B-NB4OMe Research and Forensic Applications


High-Potency 5-HT2A Receptor Pharmacology

Given the quantitative shift in 5-HT2A binding affinity and functional potency compared to the 2C-B parent [1], 25B-NB4OMe (hydrochloride) is optimally applied as a tool compound in in vitro assays requiring potent and efficacious activation of the human 5-HT2A receptor. Its nanomolar potency allows for lower working concentrations, which can minimize off-target effects in complex cellular systems.

Certified Reference Standard for LC-MS/MS and GC-MS

The primary industrial application for 25B-NB4OMe (hydrochloride) is as a certified analytical reference standard for forensic and clinical toxicology laboratories [1]. Its defined purity, CAS number, and unique spectral signature (NMR, FTIR, MS) are essential for calibrating LC-MS/MS and GC-MS instruments to identify and quantify this specific NBOMe isomer in seized materials or biological samples.

In Vitro Metabolism Studies (CYP2C19/CYP2D6)

The established metabolic profile of the 25B-NBOMe class—specifically its O-demethylation by CYP2C19 and CYP2D6 [1]—makes 25B-NB4OMe a suitable substrate for in vitro drug metabolism and drug-drug interaction studies. Researchers can use this compound to investigate the activity and inhibition of these specific cytochrome P450 enzymes in human liver microsome or hepatocyte models.

Postmortem Toxicology Research and Method Validation

The documented phenomenon of significant postmortem redistribution for the 25B-NBOMe class, demonstrated by a >10-fold increase in cardiac blood concentration in a rat model [1], positions 25B-NB4OMe as a key reference compound for research into postmortem interval effects and the validation of analytical methods designed for complex postmortem specimens.

Application
Selection Property
Validation Focus
5-HT2A Receptor Pharmacology
High-potency binding and activation profile
Receptor engagement at low concentrations
Analytical Method Calibration
Certified reference standard with defined purity
LC-MS/MS and GC-MS method validation
In Vitro Metabolism Studies
CYP2C19/CYP2D6 substrate profile
Hepatic clearance and drug-interaction assays
Postmortem Toxicology Research
Documented redistribution kinetics
Postmortem interval method validation

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